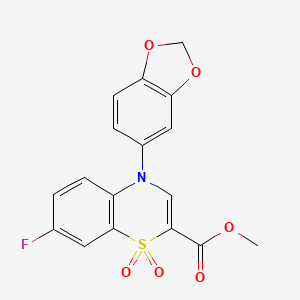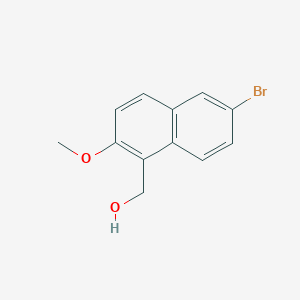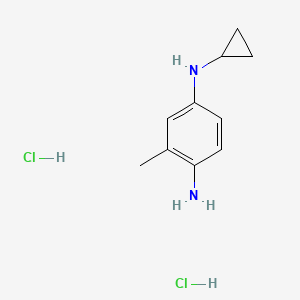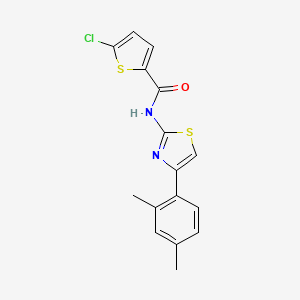![molecular formula C18H11Cl2N5O2 B2815252 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-00-3](/img/structure/B2815252.png)
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds was characterized using spectral and elemental analyses . For instance, the 1H-NMR and 13C-NMR spectra were acquired in DMSO-d6 on a Bruker ARX 300 MHz instrument .Chemical Reactions Analysis
The reaction conditions for similar compounds have been devised leading to 2,4,6,8-tetrasubstituted pyrimido [5,4- d ]pyrimidines with patterns of substitution . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using a Perkin Elmer 2400 analyzer, and results within ±0.4 % of the theoretical values were obtained for the new compounds .科学的研究の応用
Regioselective Synthesis
This compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Anticancer Research
The compound could potentially be used in anticancer research. For instance, it has been used in the design and synthesis of new series of pyrrolo [2,3-d]pyrimidine derivatives . Some of these derivatives have shown promising cytotoxic effects against various human cancer cell lines .
Molecular Docking Studies
Molecular docking studies can be conducted with this compound to understand its binding affinities with various proteins . This can provide valuable insights into the compound’s potential therapeutic applications.
SAR (Structure-Activity Relationship) Studies
SAR studies can be performed with this compound to understand the relationship between its chemical structure and biological activity . This can help in the design of more potent and selective drugs.
Inhibition of Dihydrofolate Reductase (DHFR)
The compound could potentially be used to inhibit DHFR , an enzyme involved in the synthesis of nucleotides and thus DNA replication. Inhibiting DHFR can have antitumor effects .
Synthesis of 4,6-Disubstituted Pyrimidines
The compound can be used as a starting material for the synthesis of 4,6-disubstituted pyrimidines . These compounds have been found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
作用機序
Target of Action
Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets of similar compounds that it likely interacts with its targets to inhibit their activity, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of targets. These include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway, among others . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation, which could explain its potential anticancer activity.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its broad range of targets. These could include the inhibition of cell growth and proliferation, induction of cell death, and disruption of cellular signaling pathways . These effects could contribute to its potential anticancer activity.
Safety and Hazards
将来の方向性
The future directions for similar compounds involve the development of new therapies, as evidenced by numerous publications, studies and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDXDJHIRJHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/no-structure.png)
![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)
![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)



![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)

![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
